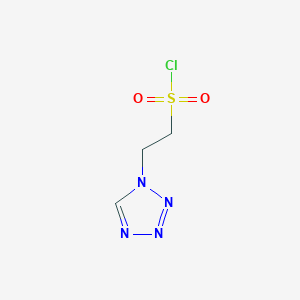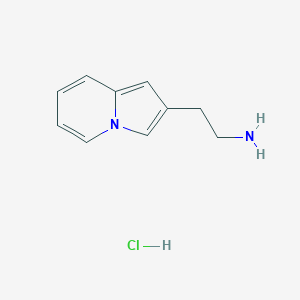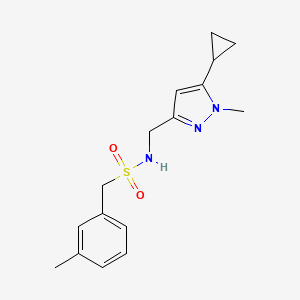
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs called Janus kinase inhibitors (JAK inhibitors) that are used to treat a variety of autoimmune and inflammatory diseases.
Mechanism of Action
CP-690,550 selectively inhibits the activity of Janus kinases (JAKs), which are enzymes that are involved in the signaling pathways that control inflammation. By inhibiting JAKs, CP-690,550 reduces the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
Biochemical and physiological effects:
CP-690,550 has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. It also reduces the infiltration of immune cells into inflamed tissues, which helps to reduce tissue damage and inflammation. CP-690,550 has been shown to be effective in reducing the symptoms of various autoimmune and inflammatory diseases in clinical trials.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-690,550 is its selectivity for JAKs, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for once-daily dosing. However, CP-690,550 has been associated with an increased risk of infections, especially in patients with a history of recurrent infections. It can also cause changes in blood cell counts and liver function tests, which need to be monitored regularly.
Future Directions
CP-690,550 has shown promise as a therapeutic agent for various autoimmune and inflammatory diseases. However, further research is needed to fully understand its mechanism of action and potential side effects. Future studies could focus on optimizing the dosing regimen and exploring its potential in combination with other therapies. Additionally, the development of more selective JAK inhibitors could help to reduce the risk of side effects and improve the overall safety profile of this class of drugs.
Synthesis Methods
The synthesis of CP-690,550 involves several steps, starting with the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole with formaldehyde and hydrogen cyanide to form 5-cyclopropyl-1-methyl-1H-pyrazol-3-ylacetonitrile. This intermediate is then reacted with m-tolylmagnesium bromide to form the corresponding ketone, which is then reacted with methanesulfonyl chloride to give CP-690,550.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases, which are enzymes that play a crucial role in the signaling pathways that control inflammation.
properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-12-4-3-5-13(8-12)11-22(20,21)17-10-15-9-16(14-6-7-14)19(2)18-15/h3-5,8-9,14,17H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSNVWOHICGCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NN(C(=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

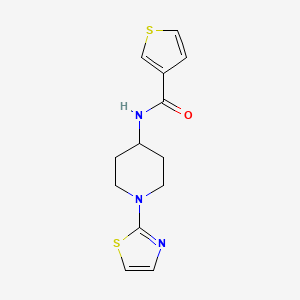
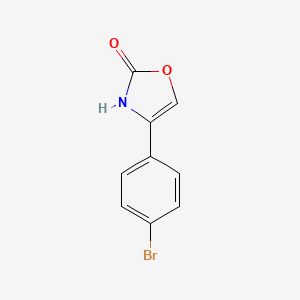
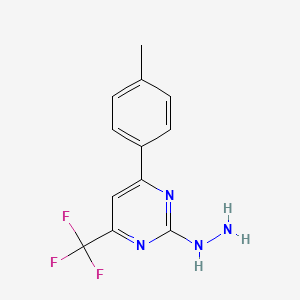
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2870300.png)
![N-[5-fluoro-2-(piperidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2870301.png)


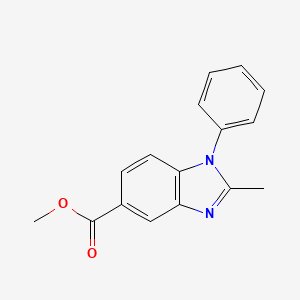
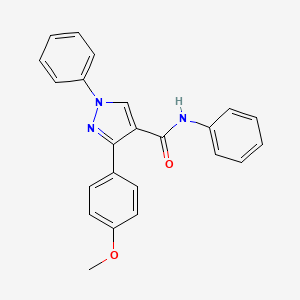
![4-[(Z)-1-(dimethylamino)-2-(4-methylpiperazino)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2870309.png)
